For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stereoisomers of 1,3-Dimethylcyclohexanol
This technical guide provides a comprehensive overview of the stereoisomers of 1,3-dimethylcyclohexanol. It covers the structural analysis of the stereoisomers, their synthesis, separation protocols, and available spectroscopic data. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Stereochemical Analysis
1,3-Dimethylcyclohexanol possesses two stereogenic centers at the C1 and C3 positions. The presence of these two chiral centers would typically suggest the existence of 2n = 22 = 4 stereoisomers. However, due to the cyclic nature of the molecule, we must consider the possibility of meso compounds. The stereoisomers are classified as cis and trans based on the relative orientation of the hydroxyl group at C1 and the methyl group at C3.
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cis-1,3-Dimethylcyclohexanol : In this isomer, the hydroxyl group and the C3-methyl group are on the same side of the cyclohexane (B81311) ring. This configuration possesses a plane of symmetry, rendering the molecule achiral. Therefore, the cis isomer is a meso compound.
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trans-1,3-Dimethylcyclohexanol : In this isomer, the hydroxyl group and the C3-methyl group are on opposite sides of the ring. This arrangement lacks a plane of symmetry, making the molecule chiral. The trans isomer exists as a pair of non-superimposable mirror images, known as enantiomers.
In total, there are three distinct stereoisomers of 1,3-dimethylcyclohexanol: the achiral cis (meso) form and the chiral trans pair of enantiomers, ((1R,3R)-1,3-dimethylcyclohexanol and (1S,3S)-1,3-dimethylcyclohexanol).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H16O | PubChem[1][2] |
| Molecular Weight | 128.21 g/mol | PubChem[1][2] |
| IUPAC Name | 1,3-dimethylcyclohexan-1-ol | PubChem[1] |
| CAS Number | 55539-04-3 (mixture) | PubChem[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the stereoisomers of 1,3-dimethylcyclohexanol. While comprehensive data for each isolated stereoisomer is limited, general spectral information is available for the mixture of isomers.
| Spectroscopy | Data Source |
| 13C NMR | Wiley-VCH GmbH[1] |
| GC-MS | Chemical Concepts, A Wiley Division[1] |
| IR (Vapor Phase) | John Wiley & Sons, Inc.[1] |
Experimental Protocols
Synthesis of 1,3-Dimethylcyclohexanol Stereoisomers
A common method for the synthesis of 1,3-dimethylcyclohexanol is the Grignard reaction, which involves the reaction of 3-methylcyclohexanone (B152366) with a methylmagnesium halide. This reaction typically produces a mixture of the cis and trans diastereomers.
Protocol: Grignard Reaction
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.
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Grignard Reagent Formation: Add a solution of methyl iodide or methyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.
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Reaction with Ketone: After the formation of the Grignard reagent is complete, cool the flask in an ice bath. Add a solution of 3-methylcyclohexanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
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Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
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Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of cis- and trans-1,3-dimethylcyclohexanol, can be purified by fractional distillation or column chromatography.
Separation of Stereoisomers
The separation of the stereoisomers of 1,3-dimethylcyclohexanol involves two stages: the separation of the diastereomers (cis and trans) and the resolution of the enantiomers of the trans isomer.
4.2.1 Diastereomer Separation
The cis (meso) and trans (racemic) diastereomers have different physical properties and can be separated by standard laboratory techniques such as fractional distillation or column chromatography.
Protocol: Column Chromatography
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Stationary Phase: Pack a glass column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the mixture of cis- and trans-1,3-dimethylcyclohexanol in a minimal amount of the non-polar solvent and load it onto the column.
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Elution: Elute the column with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane.
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Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated diastereomers.
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Solvent Removal: Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure.
4.2.2 Enantiomeric Resolution of trans-1,3-Dimethylcyclohexanol
The resolution of the enantiomers of trans-1,3-dimethylcyclohexanol requires the use of a chiral resolving agent to form diastereomeric derivatives, which can then be separated.
Protocol: Diastereomeric Ester Formation
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Esterification: React the racemic mixture of trans-1,3-dimethylcyclohexanol with an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-mandelic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This reaction forms a mixture of two diastereomeric esters.
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Separation of Diastereomers: The resulting diastereomeric esters have different physical properties and can be separated by fractional crystallization or column chromatography.
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Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., using NaOH or LiOH) to regenerate the individual, enantiomerically pure trans-1,3-dimethylcyclohexanol stereoisomers and the chiral resolving agent.
Conclusion
1,3-Dimethylcyclohexanol is a molecule with interesting stereochemical properties, comprising three stereoisomers: a meso cis form and a pair of trans enantiomers. The synthesis of these isomers typically results in a mixture that can be separated using standard chromatographic techniques for the diastereomers and chiral resolution for the enantiomers. A thorough understanding of the stereochemistry and separation of these isomers is essential for their application in various fields, including drug development and materials science.
